Visudyne (TN)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

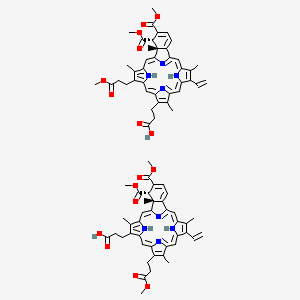

Visudyne (TN), also known as verteporfin, is a benzoporphyrin derivative used primarily in photodynamic therapy. It is a photosensitizer that, when activated by light, produces reactive oxygen species that can damage and occlude abnormal blood vessels. This compound is particularly effective in treating conditions such as age-related macular degeneration and pathological myopia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Visudyne is synthesized as a 1:1 mixture of two regioisomers, CL-315555 and CL-315585. The synthesis involves the preparation of benzoporphyrin derivatives through a series of chemical reactions, including esterification and cyclization .

Industrial Production Methods

The industrial production of Visudyne involves the lyophilization of the active compound into a dark green cake. The final product is reconstituted with sterile water for injection before use. The preparation process requires careful handling to protect the compound from light and ensure its stability .

Análisis De Reacciones Químicas

Types of Reactions

Visudyne undergoes photochemical reactions when exposed to light. The primary reaction involves the generation of singlet oxygen and other reactive oxygen species upon light activation .

Common Reagents and Conditions

The activation of Visudyne requires nonthermal red light with a wavelength of 693 nm. The presence of oxygen is crucial for the generation of reactive oxygen species .

Major Products Formed

The major products formed from the photochemical reactions of Visudyne include singlet oxygen and other reactive oxygen radicals. These reactive species cause local damage to the endothelium of abnormal blood vessels, leading to their occlusion .

Aplicaciones Científicas De Investigación

Visudyne has a wide range of scientific research applications, particularly in the field of medicine. It is used in photodynamic therapy to treat various chorioretinal diseases, including age-related macular degeneration, central serous chorioretinopathy, and choroidal hemangioma . Additionally, Visudyne is being explored for its potential in treating other conditions such as tumors and atherosclerotic plaques .

Mecanismo De Acción

The mechanism of action of Visudyne involves its activation by nonthermal red light in the presence of oxygen. Once activated, Visudyne generates singlet oxygen and other reactive oxygen species, which cause local damage to the endothelium of abnormal blood vessels. This leads to vessel occlusion and the subsequent reduction of abnormal blood flow .

Comparación Con Compuestos Similares

Visudyne is unique among photosensitizers due to its specific activation wavelength and its ability to selectively accumulate in abnormal blood vessels. Similar compounds include:

Photofrin (porfimer sodium): Another photosensitizer used in photodynamic therapy, primarily for cancer treatment.

Eylea (aflibercept): A vascular endothelial growth factor inhibitor used to treat retinal diseases.

Syfovre (pegcetacoplan): Used for treating macular degeneration and geographic atrophy.

Visudyne’s distinct mechanism of action and its specific applications in ophthalmology set it apart from these other compounds.

Propiedades

Fórmula molecular |

C82H84N8O16 |

|---|---|

Peso molecular |

1437.6 g/mol |

Nombre IUPAC |

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |

InChI |

InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1 |

Clave InChI |

NJLRKAMQPVVOIU-IDLGWYNRSA-N |

SMILES isomérico |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |

SMILES canónico |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)

![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)

![[3H]pemetrexed](/img/structure/B11935350.png)

![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)

![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)